molecular formula C13H12N4O3 B10905811 Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10905811
M. Wt: 272.26 g/mol
InChI Key: MSMZETJOXOXNIQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a unique combination of pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C13H12N4O3/c1-7-11-9(13(18)19-3)4-10(15-12(11)20-16-7)8-5-14-17(2)6-8/h4-6H,1-3H3

InChI Key

MSMZETJOXOXNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)OC

Origin of Product

United States

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